molecular formula C6H6ClN3O B594972 5-Amino-2-chloroisonicotinamide CAS No. 1217026-70-4

5-Amino-2-chloroisonicotinamide

Cat. No. B594972
M. Wt: 171.584
InChI Key: CQOQWLJAPSRTMP-UHFFFAOYSA-N
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Description

5-Amino-2-chloroisonicotinamide is a chemical compound with the CAS Number: 1217026-70-4 . It has a molecular weight of 171.59 and its IUPAC name is 5-amino-2-chloroisonicotinamide .


Molecular Structure Analysis

The InChI code of 5-Amino-2-chloroisonicotinamide is 1S/C6H6ClN3O/c7-5-1-3 (6 (9)11)4 (8)2-10-5/h1-2H,8H2, (H2,9,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Amino-2-chloroisonicotinamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Electrocatalytic Synthesis

Electrocatalytic processes involving halopyridines, such as the synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine and 2-amino-5-chloropyridine, represent a significant application in the realm of organic synthesis. These processes are crucial for developing efficient, environmentally friendly methods for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals (Gennaro et al., 2004).

Selective Amination Catalyzed by Palladium

Selective amination, such as the catalysis of polyhalopyridines by a palladium-Xantphos complex, demonstrates the importance of catalytic systems in achieving high yield and selectivity in chemical synthesis. This method, which predominantly produces 5-amino-2-chloropyridine from 5-bromo-2-chloropyridine, illustrates the potential for synthesizing substituted pyridines, which are valuable in pharmaceutical development (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Substituted Pyrimidines

The preparation of 5-substituted 2-amino-4,6-dichloropyrimidines, demonstrating inhibitory effects on immune-activated nitric oxide production, showcases the intersection of organic synthesis and bioactivity studies. Such research is pivotal for discovering new bioactive compounds with potential therapeutic applications (Jansa et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

5-amino-2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQWLJAPSRTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloroisonicotinamide

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